
N-(4-aminocyclohexyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminocyclohexyl)butanamide: is an organic compound with the molecular formula C₁₀H₂₀N₂O It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)butanamide typically involves the reaction of 4-aminocyclohexylamine with butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-aminocyclohexyl)butanamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of acid or base, it can hydrolyze to produce butanoic acid and 4-aminocyclohexylamine.
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed:
Hydrolysis: Butanoic acid and 4-aminocyclohexylamine.
Oxidation: N-oxide derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-aminocyclohexyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly in inflammation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-aminocyclohexyl)butanamide involves its interaction with specific molecular targets. It is known to modulate the expression of inflammatory cytokines such as IL-1β and IL-6 by interfering with their mRNA expression . This modulation occurs through pathways involving pathogen-recognition receptors and other immune response elements.
Vergleich Mit ähnlichen Verbindungen
Butyramide: Shares the butanamide backbone but lacks the cyclohexyl and amino groups.
Acetamide: A simpler amide with a shorter carbon chain.
Benzamide: Contains a benzene ring instead of a cyclohexyl group.
Uniqueness: N-(4-aminocyclohexyl)butanamide is unique due to its cyclohexyl ring and amino group, which confer specific chemical and biological properties. These structural features make it more versatile in various reactions and applications compared to simpler amides like butyramide and acetamide .
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
N-(4-aminocyclohexyl)butanamide |
InChI |
InChI=1S/C10H20N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h8-9H,2-7,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
QPIHTUVWZFCQCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


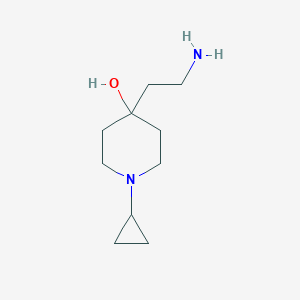
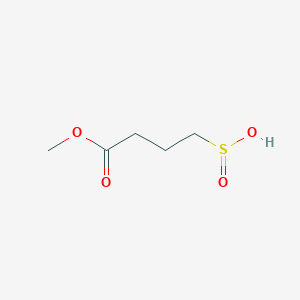
![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)

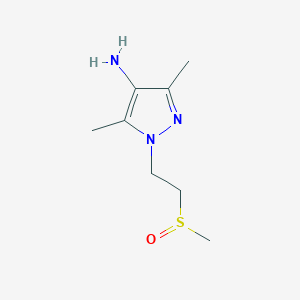
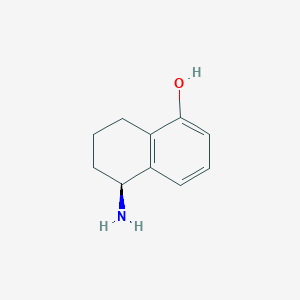
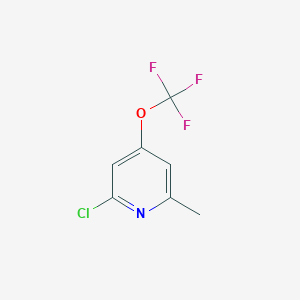
![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)


![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)
